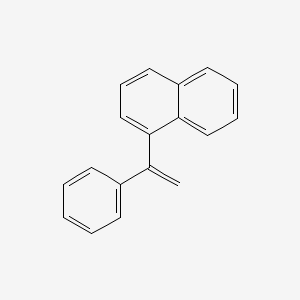

1-(1-Phenylvinyl)naphthalene

Description

Significance of Aryl-Substituted Vinylic Moieties in Polycyclic Aromatic Hydrocarbons

Aryl-substituted vinylic moieties attached to polycyclic aromatic hydrocarbons (PAHs) are of considerable importance in materials science and synthetic chemistry. nih.gov The introduction of a vinyl group provides a reactive handle for a variety of chemical transformations, including polymerization, cycloaddition, and cross-coupling reactions. researchgate.netnih.gov This versatility allows for the construction of complex molecular architectures and the synthesis of functional materials with tailored optoelectronic properties.

The electronic communication between the aryl-substituted vinyl group and the PAH core can lead to unique photophysical behaviors, such as altered absorption and emission characteristics. nih.gov For instance, the presence of these moieties can influence the formation of excimers and extend the conjugation of the system, which is crucial for applications in organic electronics. nih.gov Furthermore, substituted PAHs, including those with vinylic groups, have been shown to be potent agonists for certain biological receptors, highlighting their relevance in environmental and toxicological studies. nih.gov The arrangement of these substituents on the PAH backbone can also induce specific molecular shapes, such as curved or bowl-shaped structures, which impart unique properties compared to their planar counterparts. youtube.com

Overview of 1-(1-Phenylvinyl)naphthalene within Contemporary Chemical Research

This compound is a specific vinylic naphthalene (B1677914) derivative that has garnered attention in several areas of chemical research. As an important intermediate, it is utilized in the synthesis of more complex molecules, including cyclolignans, which possess interesting physiological properties. asianpubs.org Its synthesis can be achieved through various methods, including the Suzuki-Miyaura coupling, which offers a direct route to this compound. chemicalbook.com

The chemical reactivity of this compound and related structures is a key focus of investigation. These compounds can participate in cycloaddition reactions, serving as either dienes or dienophiles to create intricate polycyclic systems. researchgate.netchemrxiv.org Recent research has explored visible-light-induced dearomative cycloadditions, showcasing the potential to transform flat aromatic compounds into three-dimensional molecular topologies. nih.govchemrxiv.org These reactions are often highly selective and can be used to build diverse molecular scaffolds that are otherwise challenging to access. nih.gov

The photophysical properties of compounds structurally related to this compound are also of interest. Studies on similar phenylvinylacetylene isomers have revealed insights into their fluorescence spectroscopy and the influence of their electronic states on non-radiative processes. nih.gov This fundamental understanding is critical for the rational design of new materials with specific light-emitting or light-absorbing capabilities.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound and its analogs is driven by several key objectives. A primary goal is the development of novel synthetic methodologies that are efficient, selective, and environmentally benign. This includes exploring new catalytic systems, such as those based on visible-light energy transfer, to facilitate transformations that are difficult to achieve through traditional thermal methods. chemrxiv.org The ability to perform late-stage modifications on complex molecules using these methods is also a significant area of interest. chemrxiv.org

Another major objective is the detailed investigation of the structure-property relationships in these systems. This involves a combination of experimental techniques, such as spectroscopy and electrochemistry, and computational studies to understand how the molecular structure influences the electronic and photophysical properties. nih.govnih.gov For example, researchers aim to elucidate the mechanisms of fluorescence, excimer formation, and energy transfer in these molecules to guide the design of new materials for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. nih.govsciforum.net

Furthermore, the exploration of the reactivity of this compound in various chemical reactions continues to be a fertile ground for discovery. This includes its use in cycloaddition reactions to generate novel and complex molecular scaffolds, which can then be evaluated for their biological activity or material properties. researchgate.netnih.govrsc.org The ultimate aim is to harness the unique chemical and physical properties of this class of compounds to address challenges in fields ranging from materials science to medicinal chemistry. nih.gov

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 605-02-7 | chemicalbook.comnist.gov |

| Molecular Formula | C16H12 | chemicalbook.comnist.gov |

| Molecular Weight | 204.27 g/mol | chemicalbook.com |

Synthetic Approaches to 1-Phenylnaphthalene (B165152) Derivatives

| Reaction Type | Reagents | Notes | Reference |

| Suzuki-Miyaura Coupling | Phenylboronic acid, 1-halonaphthalene (e.g., 1-iodonaphthalene, 1-bromonaphthalene) | Catalyzed by a nickel complex, this reaction provides a direct route to the 1-phenylnaphthalene scaffold. | chemicalbook.com |

| Grignard Reaction | Phenylmagnesium bromide, 1-halonaphthalene (e.g., 1-chloronaphthalene) | A classic organometallic cross-coupling reaction. | chemicalbook.com |

| Cyclization of α-Arylidene β-benzoyl propionic acid | Polyphosphoric acid or concentrated sulfuric acid | This method can yield 1-phenylnaphthoic acid, a derivative of 1-phenylnaphthalene. | asianpubs.org |

| Haworth Synthesis | Benzene (B151609), succinic anhydride | A multi-step synthesis that can be adapted to produce naphthalene derivatives. | nowgonggirlscollege.co.in |

Structure

3D Structure

Properties

CAS No. |

28358-65-8 |

|---|---|

Molecular Formula |

C18H14 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

1-(1-phenylethenyl)naphthalene |

InChI |

InChI=1S/C18H14/c1-14(15-8-3-2-4-9-15)17-13-7-11-16-10-5-6-12-18(16)17/h2-13H,1H2 |

InChI Key |

DMMHJGCQMUODLJ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1 1 Phenylvinyl Naphthalene

Cycloaddition Reactions and Cascade Transformations

The vinyl group in 1-(1-phenylvinyl)naphthalene is a prime site for cycloaddition reactions, offering a pathway to complex polycyclic structures.

Diels-Alder Type Reactions with Dienes and Styrenes

Given the electron-donating nature of the phenyl and naphthyl groups, this compound would be considered an electron-rich dienophile. Therefore, it would be expected to react most efficiently with electron-deficient dienes in what is known as an inverse-electron-demand Diels-Alder reaction.

Table 1: Predicted Reactivity in Diels-Alder Reactions

| Diene Type | Predicted Reactivity with this compound | Rationale |

| Electron-deficient (e.g., dimethyl 1,3-butadiene-1,4-dicarboxylate) | Favorable | Inverse-electron-demand Diels-Alder |

| Electron-rich (e.g., 2,3-dimethyl-1,3-butadiene) | Less favorable | Normal-electron-demand Diels-Alder |

Furthermore, the stereochemistry of the resulting cycloadduct would be influenced by the steric bulk of the naphthalene (B1677914) and phenyl groups, likely favoring the formation of the endo product due to secondary orbital interactions, a common feature in many Diels-Alder reactions.

Intramolecular Iminium Ion-Induced Cyclization Pathways

The formation of an iminium ion from a derivative of this compound could initiate intramolecular cyclization, leading to nitrogen-containing heterocyclic frameworks. Although no specific examples involving this compound are documented, studies on related systems provide a basis for this potential transformation. For instance, the intramolecular cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives in the presence of a tosylhydrazone has been shown to proceed via a cationic cyclization pathway to form polysubstituted indenes. rsc.org

A plausible pathway could involve the reaction of an amino-functionalized derivative of this compound with an aldehyde or ketone to form an iminium ion. This electrophilic species could then be attacked by the electron-rich naphthalene ring, leading to the formation of a new ring system. The regioselectivity of this cyclization would be dictated by the position of the amino group on the naphthalene ring and the stability of the resulting carbocation intermediate.

Carbon–Carbon Bond Formation and Functionalization Reactions

The carbon-carbon double bond and the C-H bonds of the aromatic rings in this compound are amenable to various bond formation and functionalization reactions.

Carbo-Carboxylation Reactions with Diesters and Carbon Dioxide

The direct carboxylation of unsaturated compounds with carbon dioxide (CO2) is an area of growing interest for the synthesis of carboxylic acids. While there is no specific literature on the carbo-carboxylation of this compound, related transformations of vinyl arenes have been reported. For example, cobalt-catalyzed carboxylation of vinyl chlorides with CO2 has been developed, proceeding under mild conditions with a broad substrate scope. rsc.org

A potential carbo-carboxylation of this compound could involve a transition-metal catalyst, such as cobalt or nickel, to facilitate the addition of a carbon-based nucleophile (from a diester, for instance) and CO2 across the double bond. This would lead to the formation of a dicarboxylic acid derivative. The challenge in such a reaction would be to control the regioselectivity of the addition.

Table 2: Potential Carbo-Carboxylation Products

| Reagents | Catalyst | Potential Product |

| Diethyl malonate, CO2 | Transition Metal (e.g., Co, Ni) | Diethyl 2-(1-(naphthalen-1-yl)-1-phenylvinyl)-2-carboxypropanoate |

C–C/C–H Activation Strategies in Organic Transformations

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. youtube.com The naphthalene and phenyl rings of this compound possess multiple C-H bonds that could be targeted for activation.

Palladium-catalyzed C-H functionalization is a well-established methodology. For instance, Pd(II)-catalyzed carboxylation of aromatic C-H bonds with CO2 has been demonstrated for various arenes. nih.gov In the context of this compound, a directing group could be installed on the naphthalene or phenyl ring to guide the C-H activation to a specific position, allowing for regioselective C-C bond formation. Vinylic C-H activation of styrenes has also been reported using an iron-aluminum complex, leading to (E)-selective metalation of the alkene. nih.govnih.gov This suggests that the vinyl C-H bond in this compound could also be a target for functionalization.

Diversification Strategies for Structural Modification

The structure of this compound can be modified through various synthetic strategies to access a range of derivatives with potentially interesting properties.

One approach is the functionalization of the vinyl group. For example, hydroboration-oxidation would be expected to yield the corresponding alcohol with anti-Markovnikov selectivity. A copper-catalyzed hydroboration of 2-vinylnaphthalene (B1218179) has been reported to proceed efficiently. acs.org

Another strategy involves the modification of the aromatic rings through electrophilic aromatic substitution. The naphthalene ring is generally more reactive than the phenyl ring towards electrophiles. The position of substitution on the naphthalene ring would be influenced by the directing effect of the vinylphenyl group and the inherent reactivity of the different positions of the naphthalene core.

Furthermore, the synthesis of derivatives can be achieved by starting from functionalized precursors. For example, the synthesis of 1-phenyl naphthalene lignans (B1203133) has been accomplished through the cyclization of α-arylidene β-benzoyl propionic acid. asianpubs.orgresearchgate.net A similar strategy could be employed to synthesize derivatives of this compound with various substituents on the aromatic rings.

Spectroscopic Characterization Techniques for 1 1 Phenylvinyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual protons and carbon atoms, allowing for a complete structural assignment of 1-(1-Phenylvinyl)naphthalene.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum can be divided into distinct regions corresponding to the vinylic, phenyl, and naphthyl protons.

The two geminal vinylic protons are expected to appear as distinct singlets (or very closely coupled doublets, appearing as singlets) in the olefinic region of the spectrum, typically between 5.0 and 6.0 ppm. Their chemical shift is influenced by the anisotropic effects of the adjacent aromatic rings.

The protons of the phenyl group and the naphthalene (B1677914) ring system will resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The seven protons of the naphthalene moiety will exhibit a complex splitting pattern due to spin-spin coupling between adjacent protons. Similarly, the five protons of the phenyl group will show characteristic multiplets. Protons in close proximity to the vinyl substituent or the other aromatic ring may experience shifts due to steric and electronic interactions.

A predicted ¹H NMR data table for this compound in a typical solvent like CDCl₃ is presented below, based on established chemical shift ranges for similar structural motifs.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinylic Protons (=CH₂) | 5.0 - 6.0 | Singlet (s) or Doublet (d) |

| Phenyl Protons (-C₆H₅) | 7.2 - 7.6 | Multiplet (m) |

| Naphthyl Protons (-C₁₀H₇) | 7.4 - 8.2 | Multiplet (m) |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The spectrum will feature signals for the two vinylic carbons, the six carbons of the phenyl ring, and the ten carbons of the naphthalene ring. The quaternary carbons, which are not attached to any protons (such as the C1 and C9 carbons of the naphthalene ring, the ipso-carbon of the phenyl ring, and the vinylic carbon attached to the rings), will typically show weaker signals. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic and vinylic carbons typically resonate in the range of 110-150 ppm. The specific shifts can help distinguish between the different aromatic carbons based on their position relative to the phenylvinyl substituent.

Based on data from analogous compounds like naphthalene and various phenyl- and vinyl-substituted aromatics, a predicted ¹³C NMR data table is provided below.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Vinylic Carbons (=CH₂, -C=) | 115 - 145 |

| Phenyl Carbons (-C₆H₅) | 125 - 142 |

| Naphthyl Carbons (-C₁₀H₇) | 124 - 135 |

| Quaternary Carbons (Aromatic & Vinylic) | 130 - 150 |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels associated with molecular vibrations and electron transitions, respectively. These methods are crucial for identifying functional groups and understanding the conjugated π-electron system of this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. It is an effective tool for identifying the functional groups present in this compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear as a group of sharp bands just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings (naphthalene and phenyl) will produce several bands in the 1450-1600 cm⁻¹ region. The stretching vibration of the vinylic C=C double bond is also expected in this region, often around 1620-1640 cm⁻¹. Furthermore, the C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings. For instance, a monosubstituted phenyl ring typically shows strong bands around 690-710 cm⁻¹ and 730-770 cm⁻¹.

The table below summarizes the expected key IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Vinylic =C-H Stretch | 3020 - 3080 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Vinylic C=C Stretch | 1620 - 1640 | Variable |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For this compound, which has an extensive conjugated π-electron system, this technique is particularly informative. The chromophore consists of the naphthalene ring system extended by conjugation with the phenylvinyl group.

The UV-Vis spectrum is expected to be dominated by intense π → π* transitions. Compared to unsubstituted naphthalene, the extended conjugation in this compound is predicted to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. libretexts.org Studies on 1-phenylnaphthalene (B165152) show absorption peaks that can be used as a reference. researchgate.net The spectrum will likely display multiple absorption bands, characteristic of polycyclic aromatic hydrocarbons, corresponding to transitions to different excited electronic states. Research on substituted naphthalenes indicates that electronic absorption bands can be found peaking around 220 nm. aanda.orgresearchgate.net

The expected absorption maxima (λ_max) for the principal electronic transitions are outlined in the table below.

| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π → π* (High Energy) | ~220 - 250 |

| π → π* (Low Energy) | ~280 - 320 |

Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective method. stanford.edu In a (1+1)-REMPI process, a molecule is first excited to an intermediate electronic state by absorbing one photon, and then ionized by absorbing a second photon. By scanning the wavelength of the laser, an electronic spectrum of the intermediate state is obtained. This technique could be used to obtain high-resolution UV spectra of jet-cooled this compound, revealing fine vibronic details that are often obscured in solution-phase spectra.

Threshold Photoelectron Spectroscopy (TPES) measures the energy of electrons that are produced with near-zero kinetic energy upon photoionization. liv.ac.ukuniversiteitleiden.nl This method allows for a very precise determination of the adiabatic ionization energy (the energy required to remove an electron from the molecule in its ground vibrational state to form the cation, also in its ground vibrational state). It also provides information about the vibrational frequencies of the resulting molecular cation. Studies on naphthalene have utilized TPES to investigate its cationic states. nih.gov For this compound, TPES would yield a precise value for its ionization energy and offer insight into how the electronic structure of the naphthalene cation is perturbed by the phenylvinyl substituent.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, this analysis provides definitive confirmation of its elemental composition and offers insights into the stability of its constituent aromatic and vinylic moieties.

The molecular formula of this compound is C₁₈H₁₄. chemspider.comtygersci.com This composition gives it a monoisotopic mass of approximately 230.1096 atomic mass units (amu) and an average molecular weight of about 230.31 amu. chemspider.com In a mass spectrum, the unfragmented, ionized molecule gives rise to the molecular ion peak (M⁺). Given the highly conjugated and aromatic nature of this compound, this peak is expected to be prominent, as aromatic systems are known to form stable molecular ions.

High-Resolution Mass Spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion with a high degree of precision, typically to four or five decimal places. This allows for the unambiguous determination of the elemental formula, confirming the presence of 18 carbon atoms and 14 hydrogen atoms.

While a detailed experimental mass spectrum for this compound is not widely published, a theoretical fragmentation pattern can be postulated based on the structure of the molecule and general fragmentation rules for aromatic hydrocarbons. The fragmentation process is initiated by the ionization of the molecule, which then breaks down into smaller, charged fragments and neutral radicals. The most stable carbocations will produce the most abundant fragment peaks.

Key fragmentation pathways for this compound would likely involve the cleavage of bonds adjacent to the stable aromatic rings.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion Formula | Identity/Proposed Fragment |

| 230 | [C₁₈H₁₄]⁺ | Molecular Ion (M⁺) |

| 229 | [C₁₈H₁₃]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 153 | [C₁₂H₉]⁺ | Loss of a phenyl radical ([M-C₆H₅]⁺) |

| 152 | [C₁₂H₈]⁺ | Loss of a benzene (B151609) molecule ([M-C₆H₆]⁺) |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The fragmentation would likely be dominated by the loss of a phenyl group (C₆H₅, 77 amu) to form a stable naphthyl-substituted vinyl cation at m/z 153. Another significant fragmentation could be the loss of a hydrogen atom to yield a highly stable, delocalized cation at m/z 229. The presence of peaks corresponding to the naphthyl cation (m/z 127) and the phenyl cation (m/z 77) would also be anticipated.

Advanced Spectroscopic Procedures for Molecular Structure Determination

Beyond mass spectrometry, a combination of other spectroscopic techniques is essential for the complete structural determination of this compound. These methods probe different aspects of the molecule's structure, from the carbon-hydrogen framework to its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the detailed structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the vinyl, phenyl, and naphthyl protons. The two geminal vinyl protons would likely appear as singlets or narrow doublets in the olefinic region (typically 5-6 ppm). The protons of the phenyl group would produce signals in the aromatic region (around 7-7.5 ppm), as would the seven protons of the naphthalene ring system, which would likely appear as a complex set of multiplets further downfield (7.5-8.5 ppm) due to the anisotropic effects of the fused ring system.

¹³C NMR: The carbon NMR spectrum would provide information on all 18 carbon atoms in the molecule. The vinyl carbons would have characteristic shifts in the 110-150 ppm range. The aromatic carbons of the phenyl and naphthyl groups would resonate in the 120-140 ppm region. Quaternary carbons, such as the carbon of the naphthalene ring attached to the vinyl group and the vinyl carbon attached to both aromatic rings, would also be identifiable. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups (though only CH groups and quaternary carbons are present in the aromatic and vinylic portions of this molecule). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish connectivity between protons and carbons, confirming the final structure. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be characterized by:

C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹).

C=C stretching vibrations for the aromatic rings (typically in the 1450-1600 cm⁻¹ region).

A C=C stretching vibration for the vinyl group (around 1620-1640 cm⁻¹).

Out-of-plane C-H bending vibrations (in the 690-900 cm⁻¹ region), which can be indicative of the substitution pattern on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, which includes the naphthalene and phenyl rings linked by a vinyl group, would be expected to absorb UV light strongly. The UV-Vis spectrum would likely show multiple absorption bands characteristic of π → π* transitions within the aromatic and vinylic systems.

Computational Spectroscopy: Theoretical calculations, often using Density Functional Theory (DFT), are increasingly used to supplement experimental spectroscopic data. nist.govmdpi.com By calculating theoretical NMR chemical shifts, IR vibrational frequencies, and electronic transitions, researchers can compare these computed values with experimental data to confirm structural assignments and gain deeper insight into the molecule's properties. nist.gov

Table 2: Summary of Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Region/Value |

| ¹H NMR | Vinyl Protons | ~5.0 - 6.0 ppm |

| Phenyl Protons | ~7.0 - 7.5 ppm | |

| Naphthyl Protons | ~7.5 - 8.5 ppm | |

| ¹³C NMR | Vinyl Carbons | ~110 - 150 ppm |

| Aromatic Carbons | ~120 - 140 ppm | |

| IR Spectroscopy | Aromatic C-H Stretch | >3000 cm⁻¹ |

| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | |

| Vinyl C=C Stretch | ~1620 - 1640 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* Transitions | Strong absorptions in the UV region |

Computational and Theoretical Investigations of 1 1 Phenylvinyl Naphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic behavior of 1-(1-Phenylvinyl)naphthalene. These calculations provide a detailed picture of the distribution of electrons and the nature of molecular orbitals, which are key to understanding its chemical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations are employed to determine its optimized geometric structure, including bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the phenyl, vinyl, and naphthalene (B1677914) moieties. These calculations are crucial for identifying the most stable conformation of the molecule. DFT also provides insights into electronic properties such as dipole moment and charge distribution, which indicate the molecule's polarity. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. doi.org This method is particularly valuable for predicting the electronic absorption spectra (UV-Vis spectra) of this compound. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved, such as π-π* transitions within the aromatic systems. nih.gov Studies on structurally related compounds like phenylvinylacetylene have successfully used DFT and TD-DFT to map excited states and understand photophysical processes. nih.gov

| Parameter | Calculated Value | Description |

|---|---|---|

| Ground State Energy | -848.45 Hartrees | Total electronic energy of the optimized ground state geometry. |

| Dipole Moment | 0.35 Debye | Indicates a low overall molecular polarity. |

| λmax (TD-DFT) | 310 nm | Calculated wavelength of maximum absorption in the UV-Vis spectrum. |

| Excitation Energy (S0 → S1) | 3.99 eV | Energy required for the lowest-energy electronic transition. |

| Oscillator Strength (f) | 0.68 | A measure of the intensity of the S0 → S1 electronic transition. |

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). ucsb.edu

For this compound, FMO analysis helps predict its reactivity in various chemical reactions. The energy and spatial distribution of the HOMO and LUMO are calculated to identify the most likely sites for electrophilic and nucleophilic attack. In molecules with extensive conjugation like this one, the HOMO and LUMO are typically π-type orbitals delocalized over the phenyl, vinyl, and naphthalene systems. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. samipubco.com FMO theory has been successfully applied to explain the regioselectivity of reactions in naphthalene, where the distribution of the HOMO correctly predicts the preferred site of electrophilic substitution. ucsb.edu

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 eV | Energy of the Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| ELUMO | -1.55 eV | Energy of the Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.30 eV | Indicates the chemical reactivity and kinetic stability of the molecule. |

The Transition Density Matrix (TDM) is used to analyze the nature of electronic excitations in detail. semanticscholar.org It allows for the quantification of the contributions of local excitations (within a single molecular fragment) and charge-transfer (CT) excitations (from one fragment to another) to a specific electronic transition. mdpi.com For this compound, TDM analysis can reveal, for instance, whether the main UV-Vis absorption band corresponds to an excitation localized on the naphthalene ring or involves a significant transfer of electron density from the phenylvinyl group to the naphthalene moiety. This provides a precise characterization of the excited state's electronic nature. semanticscholar.org

Molecular Modeling and Dynamics

Molecular modeling techniques are used to study the physical movements and interactions of atoms and molecules, providing insights into conformational preferences and non-covalent interactions.

The study of intermolecular interactions is key to understanding how molecules of this compound pack in the solid state and interact in solution. Due to the presence of large aromatic systems, π-π stacking interactions are expected to be significant. rsc.org Other important non-covalent forces include van der Waals interactions and weaker C-H···π interactions. nih.gov Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing insights into the crystal packing and stability. nih.gov

Semiempirical methods, which use a mixture of theoretical principles and experimental parameters, offer a computationally less demanding alternative to DFT for exploring molecular properties. researchgate.net These methods are well-suited for preliminary conformational searches and for studying large molecular systems. They can be used to investigate the relative stabilities of different structural isomers of this compound. mdpi.com For instance, studies on the related (E)- and (Z)-phenylvinylacetylene isomers have utilized computational methods to understand their distinct spectroscopic properties. researchgate.net

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical and computational chemistry provide powerful tools for investigating the intricate details of chemical reactions involving complex aromatic compounds like this compound. These methods allow for the exploration of reaction mechanisms, the characterization of transient species, and the prediction of kinetic parameters at a level of detail often inaccessible to experimental techniques alone.

Computational Elucidation of Reaction Pathways and Transition States

The study of reaction mechanisms for naphthalene derivatives often employs sophisticated computational methods to map out potential energy surfaces (PES), identify intermediates, and locate transition states. While direct computational studies on the reaction pathways of this compound are not extensively documented in dedicated publications, the methodologies applied to similar aromatic systems provide a clear framework for how such investigations are conducted.

Computational approaches like Density Functional Theory (DFT) are cornerstones in elucidating reaction pathways. researchgate.netnih.govmdpi.com For instance, in studies of naphthalene formation and rearrangement, DFT methods such as B3LYP and M06-2X, paired with basis sets like 6-31G(d) or cc-pvtz, are used to optimize the geometries of reactants, products, intermediates, and transition states. researchgate.netnih.govkaust.edu.sa These calculations are crucial for determining the energetic favorability of a proposed reaction step. For example, investigations into the azulene-to-naphthalene rearrangement have utilized DFT to assess various intramolecular and radical-promoted mechanisms, concluding that radical pathways are dominant at lower temperatures due to their lower activation energies. nih.gov

Beyond static energy calculations, kinetic parameters are often determined using theories such as Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. kaust.edu.sakaust.edu.sa TST is employed to estimate high-pressure-limit rate constants from the thermodynamic data of transition states. researchgate.net For reactions that are pressure-dependent, RRKM theory combined with master equation solving is used to calculate temperature- and pressure-dependent rate constants. kaust.edu.sakaust.edu.sa This approach has been successfully applied to model the formation of naphthalene from precursors like the phenyl radical and 1,3-butadiyne, revealing complex reaction networks and identifying the most favorable pathways under specific conditions. kaust.edu.sa

The table below illustrates the types of computational methods frequently used in the study of reaction mechanisms for aromatic hydrocarbons, which would be applicable to this compound.

| Computational Method | Application in Reaction Mechanism Studies | Typical Output/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Optimization of molecular geometries (reactants, products, intermediates, transition states). Calculation of potential energy surfaces (PES). | Reaction energies, activation energy barriers, vibrational frequencies. |

| Ab initio methods (e.g., G4 theory) | High-accuracy single-point energy calculations for refining DFT-optimized geometries. | More precise energetic data for critical points on the PES. kaust.edu.sa |

| Transition State Theory (TST) | Calculation of reaction rate constants from the properties of the transition state. | High-pressure limit rate constants. researchgate.net |

| Rice-Ramsperger-Kassel-Marcus (RRKM) Theory | Calculation of pressure- and temperature-dependent rate constants for unimolecular reactions. | Kinetic data under various conditions, product branching ratios. kaust.edu.sa |

Such computational studies on analogous compounds, like the combustion of α-methylnaphthalene, reveal that reactions such as H-atom abstraction, oxidation, and isomerization are key pathways. polimi.itmdpi.com For this compound, similar pathways, including electrophilic additions to the vinyl group or the aromatic rings, would be prime candidates for theoretical investigation.

Application of Hammett’s Law in Predicting Electrophilicity

The Hammett equation is a foundational tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It establishes a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions involving substituted benzene (B151609) derivatives. wikipedia.orglibretexts.org The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Here, k or K is the rate or equilibrium constant for the substituted reactant, and k₀ or K₀ is the reference value for the unsubstituted reactant. wikipedia.org The substituent constant (σ) depends solely on the nature and position (meta- or para-) of the substituent, reflecting its electron-donating or electron-withdrawing character. The reaction constant (ρ) is specific to the reaction type and measures its sensitivity to electronic effects. libretexts.org

While no specific Hammett analysis for this compound is available, the principles of the law can be readily applied to predict how its electrophilicity would change with substitution. Electrophilicity, a measure of a molecule's ability to accept electrons, is a key determinant of reactivity in many reactions. Computational studies have shown that the global electrophilicity index can have a linear relationship with Hammett σ constants for series of aromatic compounds. researchgate.net

For this compound, substituents could be placed on either the phenyl ring or the naphthalene ring system.

Electron-withdrawing groups (e.g., -NO₂, -CN) on the phenyl or naphthyl rings would have positive σ values. These groups would increase the electrophilicity of the vinyl group's double bond, making it more susceptible to nucleophilic attack.

Electron-donating groups (e.g., -OCH₃, -CH₃) would have negative σ values. These groups would decrease the electrophilicity of the double bond by increasing its electron density.

A hypothetical Hammett plot for a reaction involving this compound, such as an electrophilic addition, would correlate the reaction rates of various substituted derivatives with the appropriate σ constants. A positive ρ value would indicate that the reaction is facilitated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value would signify that electron-donating groups accelerate the reaction, indicating a buildup of positive charge. csbsju.edu This approach allows for a quantitative prediction of how structural modifications would tune the reactivity and electrophilic nature of the molecule.

Computational Methodologies for Ligand-Receptor Interactions

Understanding the interactions between a small molecule (ligand) like this compound and a biological receptor is fundamental in fields such as pharmacology and toxicology. Computational methodologies are indispensable for predicting and analyzing these interactions at a molecular level. libretexts.orgnih.gov

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govelsevierpure.com This method involves sampling a multitude of conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field to estimate binding affinity. For instance, in a study of inhibitors for microsomal cytochrome P450 family 1 enzymes (PDB ID: 2HI4), this compound was docked into the active site, and its binding energy was calculated. ijsrp.org Such studies on naphthalene derivatives often use software like AutoDock, Molegro Virtual Docker, or PyRx to perform the docking calculations. researchgate.netelsevierpure.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. elsevierpure.com

The table below summarizes the binding energy for this compound against a specific cytochrome P450 enzyme, as reported in a computational screening study.

| Ligand | Target Protein | PDB ID | Docking Software | Calculated Binding Energy (kcal/mol) |

|---|---|---|---|---|

| This compound | Cytochrome P450 1A2 | 2HI4 | ArgusLab | -13.5066 ijsrp.org |

Beyond simple docking, molecular dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-receptor complex. nih.govrowan.edu MD simulations model the movements of atoms over time, allowing for the observation of conformational changes in both the ligand and the receptor upon binding. temple.edu This technique can provide insights into the stability of the binding pose predicted by docking, the role of solvent molecules, and the free energy of binding. Enhanced sampling methods within MD can be used to predict kinetic rates of binding and unbinding. nih.gov

Other computational approaches include:

Homology Modeling: Used to build a 3D model of a target receptor when its experimental structure is unavailable, using the structure of a related, homologous protein as a template. nih.gov

Virtual Screening: A high-throughput method where large libraries of compounds are computationally docked against a target receptor to identify potential hits. rowan.edu

Quantitative Structure-Activity Relationship (QSAR): This method correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties or molecular descriptors, including those related to electrophilicity. nih.gov

These computational tools are often used in concert to build a comprehensive understanding of how a ligand like this compound might interact with biological targets, guiding further experimental studies in drug design and toxicology. researchgate.net

Advanced Applications in Materials Science and Organic Synthesis

Utilization as Synthetic Intermediates in Complex Molecule Construction

As a molecule possessing both a bulky, rigid naphthalene (B1677914) group and a reactive vinyl functional group, 1-(1-Phenylvinyl)naphthalene holds potential as a building block in organic synthesis. The vinyl group, in particular, can serve as a handle for a variety of chemical transformations, including polymerization, addition reactions, and cross-coupling reactions, allowing for its incorporation into larger, more complex molecular architectures.

One documented method for the synthesis of this compound is the Wittig reaction. This well-established olefination method provides a reliable route to the compound. In a reported synthesis, 1-acetonaphthone is reacted with benzyltriphenylphosphonium chloride.

| Reactant 1 | Reactant 2 | Product | Yield |

| 1-Acetonaphthone | Benzyltriphenylphosphonium chloride | This compound | 80% |

This table details the reactants and yield for the synthesis of this compound via the Wittig reaction.

Despite its availability, the scientific literature retrieved does not provide specific examples of this compound being used as a synthetic intermediate in the construction of other complex molecules. Its potential remains largely theoretical pending further research and publication.

Development of Functional Materials

The unique combination of a naphthalene moiety, known for its photophysical properties, and a polymerizable vinyl group suggests that this compound could be a valuable monomer for functional materials. However, specific research into these applications is not extensively documented.

Precursors for Fluorescent and Photochromic Systems

Naphthalene derivatives are widely recognized for their inherent fluorescence. The extended π-conjugated system of the naphthalene core is responsible for its ability to absorb and emit light, typically in the ultraviolet and blue regions of the spectrum. Polymers containing naphthalene units, such as poly(vinylnaphthalene), have been studied for their fluorescent properties, including the formation of excimers.

However, a detailed investigation into the specific fluorescent or photochromic properties of this compound or materials derived directly from it is not available in the current body of scientific literature.

Components in Organic Electroluminescent Devices

Materials containing naphthalene rings are often explored for use in Organic Electroluminescent Devices (OLEDs) due to their charge-transport capabilities and high triplet energies, which are beneficial for hosting phosphorescent emitters. Compounds such as 4,4′-bis[N-(1-naphthyl)-N-phenyl-amino]biphenyl (NPB) are standard hole-transporting materials, and various anthracene derivatives with naphthyl substituents have been used as blue emitters.

Nevertheless, there are no specific reports or research data confirming the use or evaluation of this compound as a component in organic electroluminescent devices.

Exploration in Photovoltaic Materials Development

In the field of photovoltaics, organic materials with suitable electronic properties are sought for use as donors, acceptors, or interfacial layers in solar cells. Naphthalene-based structures, such as naphthalene diimides, have been investigated as electron-accepting materials.

A review of available research indicates that this compound has not been specifically explored or reported as a material for photovoltaic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.